molecular formula C6H2Br2INO2 B2909678 2,6-Dibromo-5-iodopyridine-3-carboxylic acid CAS No. 2376729-79-0

2,6-Dibromo-5-iodopyridine-3-carboxylic acid

Cat. No.: B2909678
CAS No.: 2376729-79-0
M. Wt: 406.799
InChI Key: BAKDCESMFXFPSS-UHFFFAOYSA-N
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Description

2,6-Dibromo-5-iodopyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by bromine (Br) and iodine (I) substituents at the 2,6- and 5-positions, respectively, and a carboxylic acid group at the 3-position.

Properties

IUPAC Name

2,6-dibromo-5-iodopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2INO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKDCESMFXFPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2,6-Dibromo-5-iodopyridine-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in biological studies to investigate the effects of halogenated pyridines on biological systems.

  • Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism by which 2,6-Dibromo-5-iodopyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

  • Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related pyridine-3-carboxylic acid derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,6-Dibromo-5-iodopyridine-3-carboxylic acid Br (2,6), I (5), COOH (3) C₆H₂Br₂INO₂ ~487.81* High halogen content may enhance electrophilicity and stability
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid Cl (2,6), F (5), COOH (3) C₆H₂Cl₂FNO₂ 209.99 Used in pharmaceutical intermediates; moderate GI absorption
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid Cl (2,6), F (5), CH₃ (4), COOH (3) C₇H₄Cl₂FNO₂ 224.02 Enhanced lipophilicity due to methyl group; drug development candidate
Methyl 2,6-dichloro-5-fluoronicotinate Cl (2,6), F (5), COOCH₃ (3) C₇H₄Cl₂FNO₂ 224.02 Ester derivative; higher volatility than carboxylic acids

*Molecular weight calculated based on atomic masses.

Biological Activity

2,6-Dibromo-5-iodopyridine-3-carboxylic acid is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

The molecular formula of this compound is C_7H_4Br_2I_N_O_2. Its structure features two bromine atoms and one iodine atom substituted on the pyridine ring, along with a carboxylic acid group that enhances its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves halogenation reactions and carboxylation processes. For instance, copper-catalyzed methods have been reported to facilitate selective C–N bond formation using this compound as a precursor, showcasing its utility in creating more complex structures .

Anticancer Activity

Recent studies have demonstrated that halogenated pyridine derivatives exhibit significant anticancer properties. In vitro assays have shown that compounds similar to this compound can reduce the viability of various cancer cell lines, including A549 (lung adenocarcinoma) and HCT-15 (colorectal adenocarcinoma) cells. The cytotoxic effects are often compared to standard chemotherapeutic agents like cisplatin.

Table 1: Cytotoxic Activity of Halogenated Pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundA54966
5-Nitrothienyl derivativeA54930
CisplatinA54910

The structure–activity relationship (SAR) studies suggest that the presence of halogens significantly influences the anticancer activity, with iodinated compounds generally showing enhanced potency due to their ability to form reactive intermediates .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. It has shown promising activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus15 µg/mL
5-Nitrothienyl derivativeStaphylococcus aureus8 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

A notable study involved the evaluation of various derivatives of halogenated pyridines for their biological activity. The results indicated that modifications at different positions on the pyridine ring could significantly alter both anticancer and antimicrobial activities. For instance, derivatives containing electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

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